

# Improving thermal stability of MMAF-based ADCs

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## Compound of Interest

Compound Name: Monomethylauristatin F

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Technical Support Center: Troubleshooting Thermal Stability in MMAF-Based ADCs

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter optimization challenges regarding the physical stability of Monomethyl auristatin F (MMAF) antibody-drug conjugates (ADCs). While MMAF is a highly potent tubulin polymerization inhibitor, its conjugation to monoclonal antibodies often introduces significant structural liabilities. Specifically, thermal instability and the subsequent formation of High Molecular Weight Species (HMWS) can compromise pharmacokinetics, increase immunogenicity, and lead to batch failure.

This guide provides a causality-driven troubleshooting framework to diagnose, resolve, and validate thermal stability issues in your MMAF-based ADC development workflows.

## Section 1: Core Troubleshooting & FAQs

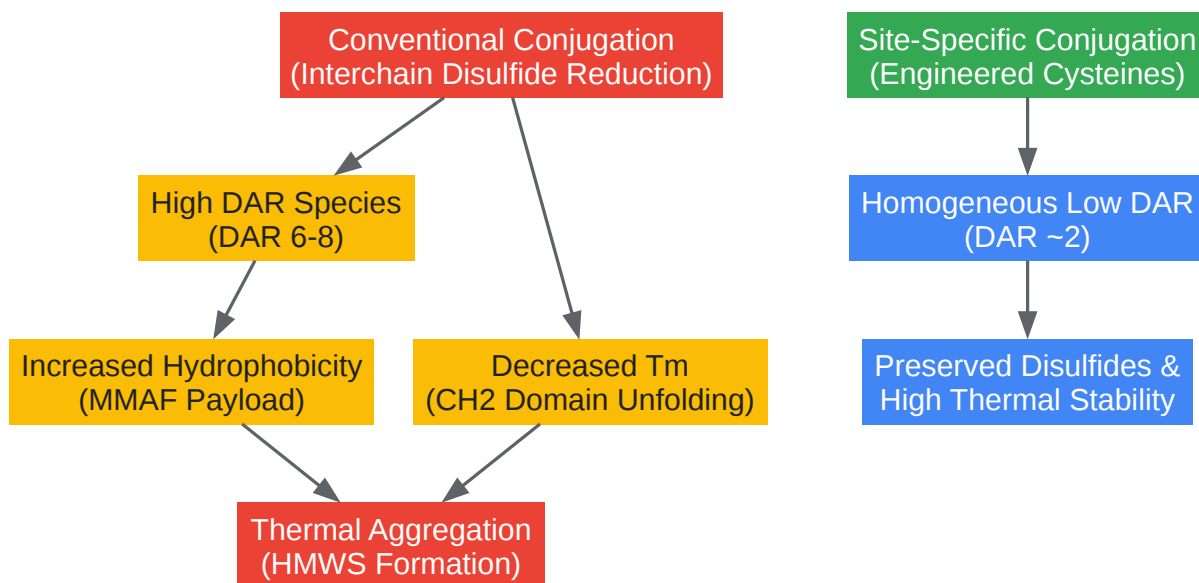
Q1: My MMAF ADC exhibits rapid aggregation and high HMWS formation when stressed at 40°C. What is the mechanistic cause? A: The primary driver of temperature-induced aggregation in conventional MMAF ADCs is a high Drug-to-Antibody Ratio (DAR), specifically the presence of DAR 6 and DAR 8 species[1]. Conventional conjugation often relies on the reduction of interchain disulfide bonds. When heavily loaded with a hydrophobic payload like

MMAF, the structural integrity of the antibody is compromised. The disruption of these disulfides significantly decreases the melting temperature ( $T_m$ ) of the CH2 domain in the Fc region[2]. As the CH2 domain unfolds under thermal stress, exposed hydrophobic patches interact with the hydrophobic MMAF payloads of adjacent molecules, triggering rapid HMWS formation[1]. Solution: Shift from stochastic conjugation to site-specific conjugation (e.g., using engineered cysteines/THIOMAB technology) to restrict the DAR to ~2. This preserves native interchain disulfides and maintains the intrinsic thermal stability of the unconjugated antibody[3].

Q2: I am using a cleavable Val-Cit-PAB linker for my MMAF ADC, but I am seeing both thermal instability and premature linker cleavage in plasma. Should I change the linker? A: Yes. While Val-Cit-PAB is a standard cleavable linker, MMAF is unique because it contains a charged C-terminal phenylalanine residue, making it significantly less membrane-permeable than its counterpart, MMAE[4]. This inherent property allows MMAF to be highly effective even when attached via a non-cleavable linker, such as maleimidocaproyl (mc). Transitioning to an mc-MMAF construct (e.g., as utilized in Belantamab mafodotin) eliminates the vulnerabilities of the peptide linker to premature proteolytic cleavage in circulation[5]. Furthermore, non-cleavable linkers improve the overall physical stability of the conjugate by reducing the complex hydrophobicity introduced by the Val-Cit-PAB moiety[6].

Q3: How can I accurately predict if my optimized MMAF ADC will remain stable during long-term storage? A: You must employ a self-validating orthogonal analytical approach. Do not rely solely on SEC-HPLC. Use Differential Scanning Calorimetry (DSC) to measure the onset of melting ( $T_{m,onset}$ ) and Dynamic Light Scattering (DLS) to monitor sub-visible particle formation before macroscopic aggregation occurs[7]. A successful optimization will show a  $T_{m,onset}$  within 1-2°C of the unconjugated mAb.

## Section 2: Visualizing the Logic of ADC Destabilization



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Mechanistic pathways of thermal aggregation versus stability in MMAF ADCs.

## Section 3: Quantitative Data on DAR and Thermal Stability

To illustrate the causality between DAR, conjugation methodology, and thermal stability, the following table synthesizes the expected physical properties of MMAF ADCs[1][2].

Conjugation Strategy	Average DAR	Disulfide Status	CH2 Domain Tm (°C)	HMWS (%) after 8 weeks at 40°C
Unconjugated mAb	0	Intact	~70.5	< 1.0%
Site-Specific (Engineered Cys)	~2.0	Intact	~69.8	2.0 - 3.0%
Conventional (Partial Reduction)	~3.5	Partially Reduced	~65.2	4.0 - 5.0%
Conventional (High Reduction)	~6.0	Highly Reduced	~61.0	> 27.0%

Data Synthesis Note: Higher DAR species directly correlate with a lower unfolding temperature of the CH2 domain, exponentially increasing the rate of high molecular weight species (HMWS) formation.

## Section 4: Standardized Experimental Protocols

To ensure your results are trustworthy and reproducible, implement the following self-validating protocols in your workflow.

Protocol A: Accelerated Thermal Stress & Aggregation Quantification Objective: To empirically determine the aggregation propensity of MMAF ADCs under thermal stress. Causality Check: By running an unconjugated mAb control alongside the ADC, you isolate the destabilizing effect of the MMAF payload and linker from the intrinsic instability of the antibody itself[7].

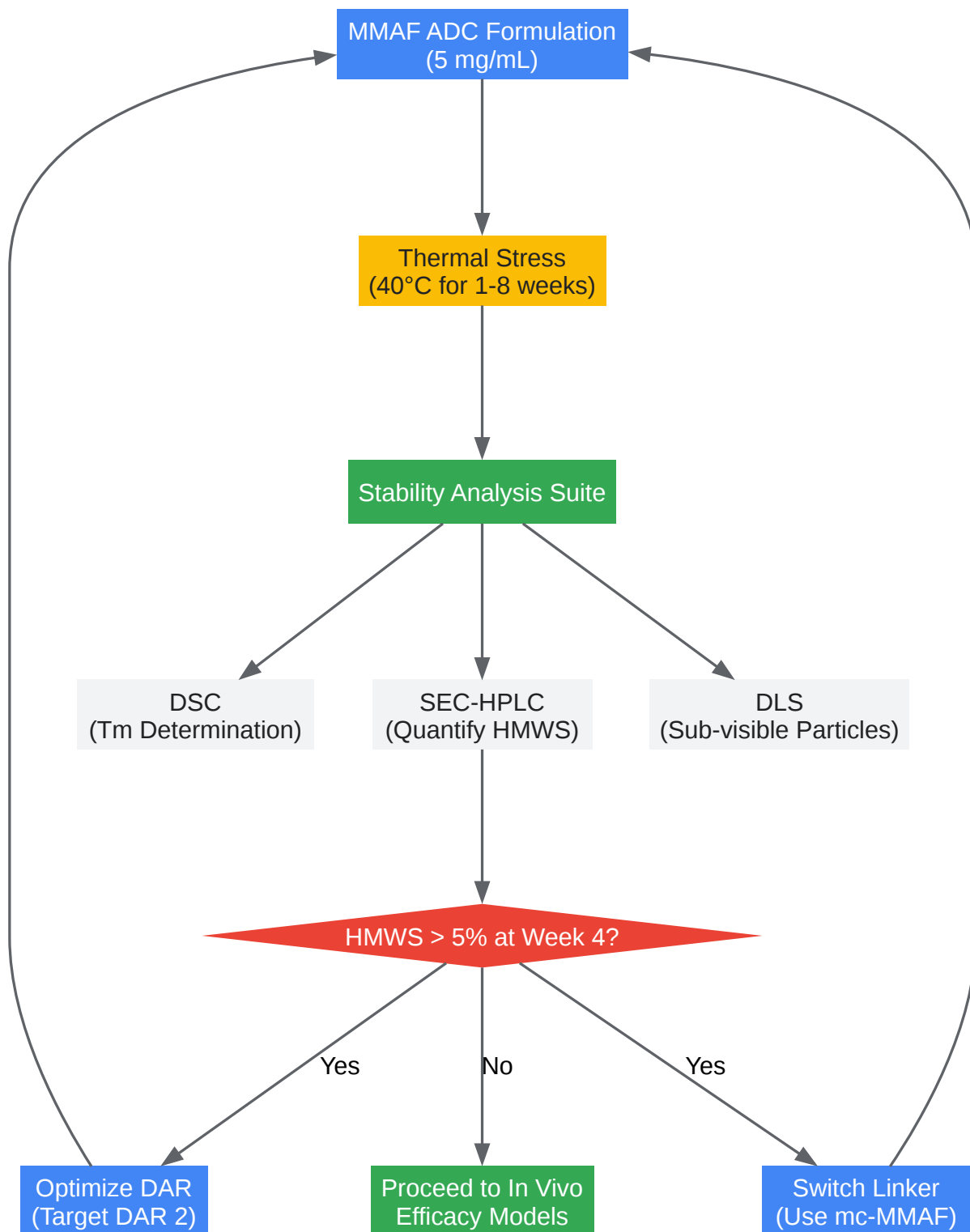
- Sample Preparation: Dilute the MMAF ADC and the unconjugated mAb control to a standardized concentration (e.g., 5 mg/mL) in your formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0).
- Thermal Incubation: Aliquot samples into sterile vials. Incubate at 40°C in a controlled stability chamber. Keep a parallel set of control aliquots at 4°C.

- Sampling Timepoints: Pull samples at Day 0, Week 1, Week 2, Week 4, and Week 8.
- SEC-HPLC Analysis: Inject 50 µg of each sample onto a Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl). Use a mobile phase of 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8 at a flow rate of 0.5 mL/min.
- Quantification: Integrate the chromatogram to quantify the percentage of Monomer, HMWS (aggregates), and Low Molecular Weight Species (LMWS/fragments).
- Validation: The assay is valid if the 4°C control shows <1% change in HMWS over the 8-week period.

Protocol B: Site-Specific Conjugation via Engineered Cysteines Objective: To produce a homogeneous DAR ~2 MMAF ADC with preserved interchain disulfides to maximize thermal stability[3].

- Reduction: Treat the engineered cysteine-containing antibody with 40 molar equivalents of dithiothreitol (DTT) or TCEP for 2 hours at 37°C to fully reduce all disulfides (both native interchain and engineered cysteines).
- Re-oxidation: Remove the reducing agent via diafiltration. Add 15 molar equivalents of dehydroascorbic acid (dhAA) and incubate for 3 hours at 25°C. Mechanistic Insight: This step selectively re-oxidizes the native interchain disulfides, leaving the engineered cysteines as free thiols due to their specific steric environments.
- Conjugation: Add 5-8 molar equivalents of mc-MMAF (maleimidocaproyl-MMAF) to the re-oxidized antibody. Incubate for 1 hour at room temperature.
- Quenching & Purification: Quench the reaction with excess N-acetylcysteine. Purify the homogeneous ADC using preparative SEC or tangential flow filtration (TFF) to remove unreacted payload.

## Section 5: Workflow Visualization



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Self-validating thermal stability assessment and optimization workflow for MMAF ADCs.

## References

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